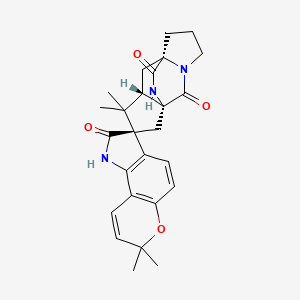

(-)-Versicolamide B

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H29N3O4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(1'R,3R,7'R,9'S)-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione |

InChI |

InChI=1S/C26H29N3O4/c1-22(2)10-8-14-16(33-22)7-6-15-18(14)27-20(31)25(15)13-26-17(23(25,3)4)12-24(19(30)28-26)9-5-11-29(24)21(26)32/h6-8,10,17H,5,9,11-13H2,1-4H3,(H,27,31)(H,28,30)/t17-,24+,25+,26+/m0/s1 |

InChI Key |

RNWRZMCJFWSZOX-LDFQAZLFSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56[C@H](C4(C)C)C[C@]7(CCCN7C5=O)C(=O)N6)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C |

Synonyms |

versicolamide B |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Versicolamide B

Hypothesized Biogenetic Assembly of the Bicyclo[2.2.2]diazaoctane Core

The defining structural feature of (-)-Versicolamide B and its related alkaloids is the bicyclo[2.2.2]diazaoctane core. nih.govscispace.com Significant experimental and theoretical evidence suggests this intricate scaffold is assembled through a key cycloaddition reaction. nih.govumich.edu The biogenesis of this core is believed to be the product of an intramolecular hetero-Diels–Alder (IMDA) reaction involving an achiral azadiene intermediate. umich.edunih.gov Given that these natural products are isolated in optically pure forms, this key transformation is thought to be mediated by an enzyme to control the stereochemical outcome. umich.edunih.govnih.gov

Intramolecular Hetero-Diels-Alder (IMDA) Cycloaddition

The central hypothesis for the formation of the bicyclo[2.2.2]diazaoctane ring system is an intramolecular hetero-Diels-Alder (IMDA) reaction. nih.govnih.gov This type of pericyclic reaction involves a [4+2] cycloaddition where a four-atom diene (in this case, an azadiene) reacts with a two-atom dienophile within the same molecule to form a six-membered ring. sdu.edu.cnresearchgate.net In the context of versicolamide B's biosynthesis, this reaction constructs the characteristic bridged-ring system from a flexible precursor. nih.govscispace.com The deployment of the IMDA reaction has been a key step in the total synthesis of versicolamide B and related compounds, providing experimental support for its proposed role in the natural biosynthetic pathway. nih.govnih.gov

Proposed Role of Azadiene Intermediates

The IMDA reaction proceeds via a highly reactive azadiene intermediate. nih.govumich.edu Two primary biosynthetic pathways, differing in the timing of key oxidation steps, have been proposed, each involving a distinct azadiene.

Pathway 1: In the first proposed route, notoamide E is oxidized to form an azadiene intermediate. nih.govscispace.com This intermediate then undergoes the IMDA cycloaddition to yield stephacidin A and its diastereomer, C6-epi-stephacidin A. nih.gov

Pathway 2: An alternative pathway suggests that indole (B1671886) oxidation occurs first, creating an oxindolic precursor like C3-epi-notoamide C. nih.govumich.edu This oxindole (B195798) is then further oxidized to a corresponding oxindolic azadiene. nih.govscispace.com This azadiene then directly undergoes the IMDA reaction to form versicolamide B. nih.govumich.edu Theoretical calculations and experimental results support this route, as the IMDA reaction of an oxindole is predicted to exclusively yield the anti-product, which is the stereochemistry observed in versicolamide B. nih.govumich.edu The isolation of notoamide M, a potential precursor to the azadiene, from Aspergillus sp. lends further support to this hypothesis. umich.eduresearchgate.net

Precursor Derivations and Post-Cycloaddition Transformations

The biosynthesis of (-)-Versicolamide B involves not only the core-forming cycloaddition but also crucial modifications to precursor molecules and subsequent rearrangements.

Oxidation and Pinacol (B44631) Rearrangement of Precursors (e.g., C6-epi-Stephacidin A)

One of the well-supported biosynthetic routes to versicolamide B involves the transformation of C6-epi-stephacidin A. nih.gov It is proposed that after the IMDA reaction forms C6-epi-stephacidin A, a subsequent oxidation of the indole ring followed by a pinacol-type rearrangement gives rise to the final versicolamide B structure. nih.govscispace.com This specific chemical sequence—oxidation and pinacol rearrangement—has been successfully demonstrated in the laboratory, confirming its chemical feasibility. nih.govscispace.com However, C6-epi-stephacidin A has not yet been detected as a natural metabolite, which raises questions about the validity of this specific pathway in the actual biogenesis of versicolamide B. nih.gov

Involvement of Notoamide E in Proposed Pathways

Notoamide E is considered a key, albeit short-lived, precursor in the biosynthesis of several prenylated indole alkaloids. nih.govresearchgate.net In one of the proposed pathways leading to versicolamide B, notoamide E is a crucial starting point. nih.govscispace.com It is hypothesized to undergo oxidation to the corresponding azadiene, which then cyclizes via the IMDA reaction. scispace.com However, feeding experiments using isotopically labeled notoamide E in the fungus Aspergillus sp. resulted in its conversion to notoamides C and D, but not to alkaloids with the bicyclo[2.2.2]diazaoctane core like stephacidin A or versicolamide B. researchgate.net This suggests that while chemically plausible, the direct conversion of notoamide E to the core structure may not be the primary route in this organism, or that the timing of the IMDA reaction occurs at a different stage. umich.edu A fungal metabolon involving two enzymes, SpeF and SpeG, has been identified that can act on notoamide E to produce intermediates that lead to (+)-notoamide B and (+)-versicolamide B through a nonenzymatic Diels-Alder reaction and semipinacol rearrangement. researchgate.netresearchgate.net

Enantioselective Biosynthesis and the Enigma of Diels-Alderase Enzymes

The production of specific enantiomers of versicolamide B by different fungal species presents a fascinating stereochemical puzzle and points toward enzymatic control. nih.govnih.gov While (-)-versicolamide B was isolated from a marine-derived Aspergillus sp., its enantiomer, (+)-versicolamide B, was isolated from the terrestrial fungus Aspergillus versicolor. wikipedia.org

This enantioselectivity is central to the enigma of Diels-Alderase enzymes. The Diels-Alder reaction itself is a powerful C-C bond-forming reaction, but its role in biosynthesis has been debated. nih.gov The fact that an achiral azadiene precursor cyclizes to form a single, optically pure enantiomer of a product provides compelling evidence for the existence of an enzyme that catalyzes and controls the stereochemical outcome of the cycloaddition. nih.govumich.edu

The isolation of opposite enantiomers of versicolamide B, stephacidin A, and notoamide B from different but related Aspergillus species strongly implies that these fungi have evolved enantiomerically distinct "Diels-Alderases". nih.govnih.govnih.gov These putative enzymes would pre-organize the achiral substrate in their active sites to facilitate the cycloaddition toward only one of the two possible enantiomeric products. nih.gov While significant circumstantial evidence supports the existence of these elusive Diels-Alderase enzymes, rigorous confirmation and characterization of a mechanistically distinct enzyme that catalyzes this pericyclic reaction remain a significant challenge in the field. nih.govnih.gov

Data Tables

Table 1: Proposed Biosynthetic Pathways to Versicolamide B

| Pathway | Starting Precursor | Key Intermediate(s) | Key Reaction(s) | Final Product | Supporting Evidence |

| Pathway A | Notoamide E | Azadiene from Notoamide E; C6-epi-Stephacidin A | Oxidation, IMDA Cycloaddition, Indole Oxidation, Pinacol Rearrangement | Versicolamide B | Chemically feasible and demonstrated in the lab, but feeding studies with Notoamide E did not yield bicyclic products. nih.govscispace.comresearchgate.net |

| Pathway B | C3-epi-Notoamide C (or similar oxindole) | Oxindolic Azadiene | Oxidation, IMDA Cycloaddition | Versicolamide B | Supported by theoretical calculations showing preference for the correct anti-diastereomer; isolation of potential precursors like Notoamide M. nih.govumich.eduresearchgate.net |

Evidence for Stereoselective Enzymatic Catalysis

The formation of (-)-versicolamide B and its enantiomer, (+)-versicolamide B, in different fungal species provides compelling evidence for the involvement of stereoselective enzymes. nih.govcapes.gov.br These enantiomerically pure products are unlikely to be formed through spontaneous, non-enzymatic reactions, which would typically yield a racemic mixture. The isolation of distinct enantiomers from different Aspergillus species suggests that these organisms have evolved enzymes capable of catalyzing reactions with high stereospecificity. nih.govnih.gov

One of the key steps in the biosynthesis is a proposed intramolecular hetero-Diels-Alder (IMDA) reaction that forms the characteristic bicyclo[2.2.2]diazaoctane core. nih.govscispace.com The fact that this reaction leads to enantiomerically pure products strongly implies that it is catalyzed by an enzyme, a putative Diels-Alderase. nih.govcapes.gov.br While a definitive natural Diels-Alderase enzyme remains to be rigorously confirmed, the production of enantiomerically enriched products from achiral precursors in other systems supports the existence of such enzymes in nature. nih.gov

Laboratory syntheses have provided further support for the proposed biosynthetic pathway. The asymmetric total synthesis of both (+)- and (-)-versicolamide B has been achieved, and these synthetic routes often employ biomimetic strategies that mimic the proposed biosynthetic steps. nih.govcapes.gov.br For instance, the oxidation and pinacol rearrangement of a precursor, C6-epi-stephacidin A, has been shown to yield versicolamide B in the laboratory. nih.gov

Postulated Role of Enantiomerically Distinct Indole Oxidases

The biosynthesis of versicolamide B is hypothesized to involve the oxidation of an indole moiety. nih.gov The existence of both (+)- and (-)-versicolamide B suggests that different Aspergillus species possess enantiomerically distinct indole oxidases. nih.govcapes.gov.br These enzymes would be responsible for the stereoselective oxidation of a common precursor, leading to the formation of one enantiomer over the other.

The proposed biosynthetic pathway suggests that an indole oxidase could act on a precursor like C6-epi-stephacidin A to form an epoxide, which then undergoes a pinacol rearrangement to yield versicolamide B. nih.gov Alternatively, an indole oxidation could occur earlier in the pathway, prior to the IMDA reaction. nih.govscispace.com In either case, the stereochemical outcome of the final product would be determined by the facial selectivity of the indole oxidase.

The evolution of enantiomerically distinct enzymes, including indole oxidases and putative Diels-Alderases, in different fungal species appears to be a key factor in the stereochemical diversity of the stephacidin and notoamide alkaloids. nih.govcapes.gov.brnih.gov This enzymatic control allows for the production of specific stereoisomers, contributing to the vast array of secondary metabolites found in nature.

Metabolon Formation in Spiro Polycyclic Alkaloid Biosynthesis

Recent research into the biosynthesis of related spiro polycyclic alkaloids, such as (+)-notoamide B and its diastereomer (+)-versicolamide B, has provided evidence for the formation of a metabolon. sciengine.comresearchgate.netresearchgate.net A metabolon is a temporary structural-functional complex of sequential enzymes in a metabolic pathway, which can enhance metabolic flux and control the stereoselectivity of reactions.

In the biosynthesis of (+)-notoamide B and (+)-versicolamide B, a fungal metabolon composed of a flavin-dependent monooxygenase (SpeF) and a P450 monooxygenase (SpeG) has been identified. sciengine.comresearchgate.netresearchgate.net This metabolon is believed to control the stereoselectivity of the 2,3-epoxidation of a notoamide E substrate. sciengine.comresearchgate.netresearchgate.net This epoxidation is a crucial step leading to a reactive intermediate that then undergoes a tandem nonenzymatic inverse-electron-demand Diels-Alder reaction and semipinacol rearrangement to produce the final products. sciengine.comresearchgate.netresearchgate.net This represents the first example of a metabolon in the biosynthesis of spiro-prenylated indole alkaloids. sciengine.comresearchgate.net While this research focuses on the biosynthesis of the (+) enantiomers, it provides a valuable model for understanding how enzyme complexes could also be involved in the biosynthesis of (-)-versicolamide B, ensuring the high stereoselectivity observed in its formation.

Photoinduced Conversions in Biogenesis

While enzymatic catalysis is central to the biosynthesis of (-)-versicolamide B, photoinduced reactions have also been shown to play a role in the formation of related compounds and may offer insights into potential, albeit perhaps not primary, biogenetic pathways.

A notable study demonstrated the photoinduced conversion of N-hydroxy-6-epi-stephacidin A, which has an anti-relative configuration similar to versicolamide B, into (+)-versicolamide B and C. acs.org This conversion suggests that light can trigger the necessary chemical transformations to form the spiro-center characteristic of the versicolamides. acs.org Although this was a laboratory observation, it raises the possibility that photochemical reactions could contribute to the diversity of these alkaloids in nature, especially considering that many fungi are exposed to light.

The use of photochemical reactions is a known strategy in the synthesis of complex natural products. scribd.comnih.govmdpi.com These reactions can create unique molecular structures that are not easily accessible through traditional thermal reactions. nih.gov For instance, photochemical rearrangements and cycloadditions have been employed as key steps in the total synthesis of various natural products. scribd.comnih.gov While the primary biosynthetic pathway of (-)-versicolamide B is believed to be enzymatically controlled, the potential for photoinduced transformations highlights the diverse chemical processes that can contribute to the generation of complex natural products.

Chemical Synthesis of Versicolamide B and Its Diastereomers/enantiomers

Asymmetric Total Synthesis Strategies and Methodological Advancements

The asymmetric total synthesis of both (+)- and (−)-versicolamide B has been a significant achievement, providing experimental validation for proposed biosynthetic pathways. nih.govcapes.gov.br These synthetic endeavors have not only successfully produced the natural products but have also led to the development of novel synthetic methodologies.

A key aspect of these syntheses is the enantioselective control, which has been achieved through the use of chiral starting materials. For instance, the synthesis of both enantiomers of versicolamide B utilized a chiral proline derivative to introduce the desired stereochemistry early in the synthetic sequence. sdu.edu.cn This approach allowed for the preparation of all four possible stereoisomeric enamide Diels-Alder precursors. nih.gov

Deployment of Intramolecular Diels-Alder Reactions as a Key Step

A cornerstone of the synthetic strategies toward (-)-versicolamide B and its congeners is the application of an intramolecular hetero-Diels-Alder (IMDA) reaction. capes.gov.brnih.govscispace.com This powerful cycloaddition is believed to be a key step in the natural biosynthesis of the bicyclo[2.2.2]diazaoctane core structure common to this family of alkaloids. nih.govscispace.com Synthetic chemists have successfully mimicked this proposed biosynthetic step in the laboratory. nih.govresearchgate.net

The IMDA reaction involves an azadiene intermediate that undergoes a [4+2] cycloaddition to form the characteristic bridged ring system. nih.govresearchgate.net In the synthesis of versicolamide B, treatment of a lactim ether precursor with aqueous potassium hydroxide (B78521) in methanol (B129727) triggers tautomerization to an azadiene, which then spontaneously undergoes the IMDA reaction. nih.gov This reaction typically produces a mixture of diastereomers, with the syn- and anti-cycloadducts being formed in varying ratios depending on the specific substrate and reaction conditions. nih.gov For versicolamide B, which possesses the anti-configuration at the C-19 position of the bicyclo[2.2.2]diazaoctane ring, the synthetic strategy must favor the formation of the corresponding anti-cycloadduct. nih.govnih.gov

The stereochemical outcome of the IMDA reaction has been a subject of both theoretical and experimental investigation. nih.gov Computational studies have suggested that azadiene intermediates similar to those involved in versicolamide B synthesis have an intrinsic preference for forming the anti-stereochemistry. nih.gov The successful application of the IMDA reaction in the total synthesis of both enantiomers of versicolamide B provides strong experimental support for its role in the biosynthetic pathway. nih.govcapes.gov.br

Step-Economical Approaches and Cascade Reactions

One notable example is the development of a tandem Ugi four-component reaction followed by a palladium-catalyzed cyclization to construct indolo[3,2-c]quinolinones, which are structurally related to the core of versicolamide B. acs.org This approach allows for the rapid assembly of a complex polycyclic system from simple, commercially available starting materials in just two steps. acs.org While not directly applied to the total synthesis of versicolamide B itself, this methodology showcases the power of cascade reactions in building molecular complexity efficiently. acs.org

The biomimetic synthesis of versicolamide B also incorporates a cascade sequence. The base-mediated tautomerization of the lactim ether to the azadiene, followed by the spontaneous intramolecular Diels-Alder cycloaddition, is a prime example of a complexity-generating cascade. nih.govrsc.org

Biomimetic Synthesis and its Role in Structural Confirmation

Biomimetic synthesis, which seeks to mimic proposed biosynthetic pathways in the laboratory, has played a crucial role in the study of (-)-versicolamide B. nih.govscispace.com The total synthesis of (±)-versicolamide B was achieved through a biomimetic approach, which provided unambiguous confirmation of its structure and relative stereochemistry. nih.govresearchgate.net

The biomimetic total synthesis of (+)- and (-)-versicolamide B has also shed light on the potential biosynthetic precursors and intermediates. nih.govnih.gov For example, it has been proposed that versicolamide B could arise from the intramolecular Diels-Alder reaction of an oxindolic substrate. nih.gov The successful synthesis of versicolamide B via such a pathway lends credence to this hypothesis. nih.gov

Stereoselective Construction of the Bicyclo[2.2.2]diazaoctane Core

The bicyclo[2.2.2]diazaoctane core is a defining structural feature of (-)-versicolamide B and a large family of related prenylated indole (B1671886) alkaloids. nih.govresearchgate.net The stereoselective construction of this intricate bridged-ring system is a major challenge in the synthesis of these molecules. nih.govnih.gov

As previously discussed, the intramolecular hetero-Diels-Alder (IMDA) reaction is the key transformation for assembling this core structure. nih.govresearchgate.net The stereochemistry of the bicyclo[2.2.2]diazaoctane system is determined during this cycloaddition step. nih.gov Versicolamide B is unique among the stephacidin family of alkaloids in that it possesses an anti-configuration at the C19-stereocenter of the bicyclic core. nih.gov

In the racemic total synthesis of versicolamide B, the IMDA reaction of an achiral azadiene intermediate yielded a mixture of syn- and anti-cycloadducts. nih.gov The desired anti-diastereomer was then carried forward to complete the synthesis. nih.gov In the asymmetric synthesis of both enantiomers of versicolamide B, the use of chiral proline derivatives as starting materials allowed for the stereoselective formation of the desired enantiomer of the anti-cycloadduct. nih.gov

Synthetic Routes to the Spiro-Oxindole Moiety

The spiro-oxindole moiety is another key structural feature of (-)-versicolamide B. wikipedia.orgnih.gov The construction of this spirocyclic system, where a pyrrolidine (B122466) ring is fused at the 3-position of the oxindole (B195798), presents a significant synthetic challenge. nih.govnih.gov

A successful strategy for the formation of the spiro-oxindole in the synthesis of versicolamide B involves a stereoselective oxidation and pinacol-type rearrangement. nih.gov In the racemic synthesis, the anti-cycloadduct from the Diels-Alder reaction was treated with an oxaziridine (B8769555) reagent. nih.gov This resulted in a clean conversion to the desired spiro-oxindole. nih.gov The proposed mechanism involves epoxidation of the indole double bond from the less-hindered α-face, followed by ring-opening to a 2-alkoxyindole intermediate. nih.gov A subsequent capes.gov.brresearchgate.net sigmatropic shift then furnishes the spiro-oxindole as a single diastereomer. nih.gov

This method proved to be more effective than a previously reported protocol that was successful for the synthesis of (±)-notoamide B but problematic for the synthesis of (±)-versicolamide B from the corresponding anti-cycloadduct. nih.gov The development of this robust method for constructing the spiro-oxindole moiety was a critical step in the successful total synthesis of versicolamide B. nih.govacs.org

Biological Activities and Structure Activity Relationship Studies of Versicolamide B

Spectrum of Biological Activities in the Prenylated Indole (B1671886) Alkaloid Family

(-)-Versicolamide B belongs to the expansive family of prenylated indole alkaloids, which are secondary metabolites produced by various fungi, particularly from the Aspergillus and Penicillium genera. rsc.orgsdu.edu.cnrhhz.net This class of compounds is renowned for its structural diversity and a wide array of significant biological activities. rsc.orgnih.govbohrium.com The core structure, often featuring a bicyclo[2.2.2]diazaoctane ring system, is biosynthetically derived from tryptophan, a cyclic amino acid like proline, and one or two isoprene (B109036) units. nih.govnih.govscispace.com Members of this family have demonstrated a broad spectrum of pharmacological effects, including insecticidal, antitumor, anthelmintic, calmodulin inhibitory, and antibacterial properties. nih.govnih.govscispace.com

The enantiomeric counterpart of (-)-Versicolamide B, (+)-Versicolamide B, has been isolated from the terrestrial fungus Aspergillus versicolor. wikipedia.org The discovery of both enantiomers in nature, produced by different fungal strains, has spurred significant interest in their biosynthesis and comparative biological activities. nih.govresearchgate.net

Investigations into Antitumor Potential

The prenylated indole alkaloid family, to which (-)-Versicolamide B belongs, has been a focal point of antitumor research. sdu.edu.cnthieme-connect.com Various members of this family have exhibited cytotoxic effects against a range of cancer cell lines. thieme-connect.comthieme-connect.com For instance, certain related compounds have shown inhibitory activity against human tumor cell lines such as HL-60, A549, and K562. thieme-connect.commdpi.com The structural complexity and diverse functionalities of these alkaloids make them promising candidates for the development of new anticancer agents. bohrium.comthieme-connect.com While specific antitumor data for (-)-Versicolamide B is not extensively detailed in the provided results, the general activity of the class suggests its potential in this area. sdu.edu.cnnih.gov

Evaluation of Insecticidal and Anthelmintic Properties

Significant insecticidal and anthelmintic activities have been reported for the broader family of prenylated indole alkaloids containing the bicyclo[2.2.2]diazaoctane core. sdu.edu.cnnih.govnih.gov For example, sclerotiamide (B1247973), a related compound, has demonstrated potent activity against the corn earworm Helicoverpa zea. core.ac.uk At a concentration of 200 ppm in the diet, sclerotiamide led to a 46% mortality rate and a 98% reduction in the growth rate of the larvae. core.ac.uk This highlights the potential of this class of compounds, including (-)-Versicolamide B, as leads for the development of new pest control agents. nih.govnih.gov

Analysis of Antibacterial Activities

The antibacterial potential of prenylated indole alkaloids is another area of active investigation. nih.govnih.gov Several compounds within this family have shown inhibitory effects against various bacterial strains. sdu.edu.cnresearchgate.net For instance, a related 2,5-diketopiperazine derivative displayed moderate antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 12.5 µM. frontiersin.org Another compound, asperopiperazine A, showed activity against E. coli and S. aureus with an MIC of 8 µM. mdpi.com These findings underscore the potential of (-)-Versicolamide B and its structural relatives as a source of new antibacterial agents. thieme-connect.comthieme-connect.comrsc.org

Mechanistic Insights into Biological Action

The diverse biological effects of the prenylated indole alkaloid family are attributed to their interaction with various cellular targets and pathways.

Calmodulin Inhibitory Effects

Several members of the prenylated indole alkaloid family, particularly those containing the bicyclo[2.2.2]diazaoctane core, have been identified as calmodulin inhibitors. nih.govnih.govscispace.com Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways, and its inhibition can lead to a range of physiological effects. The malbrancheamides, which are structurally related to the versicolamides, are noted for their calmodulin-inhibiting properties. sdu.edu.cnsdu.edu.cn This inhibitory action represents a potential mechanism through which these compounds exert their biological activities.

Modulation of Specific Enzymes (e.g., DNA Topoisomerase I for related compounds)

Certain prenylated indole alkaloids have been shown to modulate the activity of specific enzymes, such as DNA topoisomerase I. thieme-connect.comthieme-connect.com This enzyme plays a crucial role in DNA replication and transcription, making it a key target for anticancer drugs. frontiersin.org For example, some marine-derived indole alkaloids have been identified as inhibitors of DNA topoisomerase I. rsc.org A related 2,5-diketopiperazine derivative exhibited moderate inhibitory activity against human DNA topoisomerase I with an MIC of 100.0 µM. frontiersin.orgfrontiersin.org This suggests that the cytotoxic effects of some of these compounds may be mediated through the inhibition of this essential enzyme. thieme-connect.com

Influence on Cellular Differentiation Pathways

While direct studies on the influence of (-)-versicolamide B on cellular differentiation pathways are not extensively detailed in the reviewed literature, significant insights can be drawn from the activities of its related enantiomers and diastereomers, particularly in the context of osteoclastogenesis.

Research has shown that the stereochemistry of notoamides and related compounds plays a crucial role in their biological activity. Specifically, the (-)-enantiomers of notoamides A and B, 6-epi-notoamide T, and stephacidin A have demonstrated a more potent inhibitory effect on the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenic differentiation of murine RAW264 cells compared to their corresponding (+)-enantiomers. researchgate.netnih.govnih.govnii.ac.jp Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation is a key process in bone homeostasis. nih.govnih.gov The inhibition of this process is a target for therapies against bone diseases like osteoporosis. nih.govnih.gov

Among the tested compounds, the synthetic derivative (-)-6-epi-notoamide T was identified as the most potent inhibitor of osteoclastogenesis, with an IC₅₀ value of 1.7 μM. researchgate.netnih.govnih.gov This compound completely inhibited the formation of multinuclear osteoclasts at a concentration of 5 μM. nii.ac.jp The inhibitory effect is linked to the downregulation of genes specific to osteoclast differentiation. nii.ac.jp

Although (-)-versicolamide B itself has not been isolated from fungal sources in sufficient quantities for extensive biological testing, its structural relationship to these active compounds suggests its potential to influence similar cellular differentiation pathways. nih.govnii.ac.jp The diastereomeric relationship between versicolamide B and the notoamides, which differ in the relative configuration at specific carbon atoms, highlights the importance of stereochemical configuration in determining biological function. umich.edu

Impact of Stereochemistry on Biological Efficacy and Specificity

The stereochemistry of the bicyclo[2.2.2]diazaoctane indole alkaloid class, to which (-)-versicolamide B belongs, is a critical determinant of their biological efficacy and specificity. sdu.edu.cnnih.gov This class of compounds is characterized by a complex three-dimensional structure with multiple stereogenic centers, leading to a wide array of diastereomers and enantiomers produced by different fungal strains. sdu.edu.cn

A significant finding is the enantioselective inhibition of RANKL-induced osteoclastogenesis by notoamide enantiomers. nih.govnii.ac.jp Studies have consistently shown that the (-)-enantiomers of several notoamides and related compounds are more potent inhibitors than their (+)-counterparts. researchgate.netnih.govnih.gov This enantiomeric specificity strongly suggests that these molecules interact with a specific chiral biological target, such as an enzyme or receptor, where the precise spatial arrangement of atoms is crucial for binding and subsequent biological effect.

(-)-Versicolamide B is a diastereomer of (+)-notoamide B. nih.govnii.ac.jp The structural distinction lies in the anti-relative configuration at C6 in versicolamide B, a feature that is an exception among the predominantly syn-configured stephacidins and notoamides. nih.govamazonaws.com This unique stereochemical arrangement in (-)-versicolamide B is expected to have a profound impact on its biological activity profile compared to its diastereomers. The isolation of both (+)- and (-)-versicolamide B, hypothesized to arise from enantiomerically distinct Diels-Alderase enzymes in different Aspergillus species, further underscores the role of stereochemistry in the natural production and potential bioactivity of these alkaloids. nih.gov

The lack of biological data for (-)-versicolamide B, due to it not being isolated from fungi in significant amounts, prevents a direct comparison of its efficacy with its (+)-enantiomer. nih.govnii.ac.jp However, the clear structure-activity relationships observed for its close relatives strongly indicate that the specific stereochemistry of (-)-versicolamide B is pivotal to its biological function.

Structure-Activity Relationship Investigations within the Versicolamide Class

The versicolamides are part of the larger family of prenylated indole alkaloids that feature a characteristic bicyclo[2.2.2]diazaoctane core. sdu.edu.cnnih.gov Structure-activity relationship (SAR) studies within this class aim to understand how modifications to the chemical structure affect biological activity.

Key structural features that influence the biological activity of these alkaloids include:

The Bicyclo[2.2.2]diazaoctane Core: The presence and configuration of this core structure are fundamental to the observed biological activities. sdu.edu.cn

The Spiro-oxindole System: The oxidation state of the indole ring, leading to the formation of a spiro-oxindole, is a significant structural variation. sdu.edu.cn For instance, notoamides C and D, which possess a dioxopiperazine ring, showed minimal inhibition of RANKL-induced osteoclastogenesis. nih.govnii.ac.jp

Stereochemistry: As detailed previously, the absolute and relative configurations at multiple stereocenters are critical for biological efficacy, particularly the enantioselective inhibition of osteoclastogenesis. nih.govnih.govnii.ac.jp The anti-configuration of versicolamide B is a notable feature. nih.govamazonaws.com

Prenyl Groups and Other Substitutions: Modifications on the aromatic ring, such as prenylation, hydroxylation, and cyclization, contribute to the structural diversity and have been shown to modulate bioactivity. sdu.edu.cn

While a comprehensive SAR for the versicolamide class is still developing, the existing data from related compounds provide a strong foundation. For example, the potent activity of (-)-6-epi-notoamide T in inhibiting osteoclast differentiation highlights the importance of both the core scaffold and specific stereochemical arrangements. researchgate.netnih.govnih.gov The synthesis of various analogues and the study of their biological effects are crucial for mapping the SAR of this complex class of natural products. rsc.org

Research Perspectives and Future Directions in Versicolamide B Chemical Biology

In-depth Elucidation of Biosynthetic Enzymatic Mechanisms and Gene Clusters

The biosynthesis of (-)-versicolamide B and its related compounds is a fascinating area of study, involving a series of complex enzymatic reactions. The notoamide (not) biosynthetic gene cluster is believed to be responsible for producing these alkaloids. nih.gov A key area of research is understanding the enzymes that catalyze specific steps in the pathway, particularly those responsible for the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system and the spiro-oxindole moiety.

One of the central hypotheses in the biosynthesis of versicolamide B involves an intramolecular Diels-Alder (IMDA) reaction. nih.govnih.gov The existence of enantiomerically distinct Diels-Alderase enzymes in different Aspergillus species is proposed to explain the production of opposite enantiomers of related alkaloids. nih.govnih.govcapes.gov.br Laboratory experiments have provided support for this hypothesis, suggesting that different fungal species have evolved unique enzymes to control the stereochemistry of the IMDA reaction. nih.govnih.govcapes.gov.br

Flavin-dependent monooxygenases (FMOs) also play a crucial role. umich.edu For instance, the enzyme NotI has been identified as an FMO that catalyzes a semi-pinacol rearrangement to form the spiro-oxindole moiety. umich.edunih.gov The production of (+)-versicolamide B in Aspergillus amoenus suggests that the FMO in this organism can accept (+)-6-epi-stephacidin A as a substrate. nih.gov The isolation of an enantiomeric mixture of 6-epi-stephacidin A from A. amoenus further implies that the enzymes upstream of the FMO may exhibit less stringent stereoselectivity. nih.gov

Future research will likely focus on the heterologous expression and biochemical characterization of the entire "not" gene cluster to fully reconstitute the biosynthetic pathway. This will allow for a detailed mechanistic investigation of each enzymatic step and provide a platform for generating novel analogs through genetic engineering.

Advancements in Asymmetric Synthesis for Accessing Complex Alkaloid Diversity

The complex, stereochemically dense structure of (-)-versicolamide B has made it a challenging and attractive target for total synthesis. The development of asymmetric synthetic routes is crucial not only for confirming the structure and absolute stereochemistry of the natural product but also for providing access to larger quantities for biological evaluation and for the synthesis of analogs.

A significant breakthrough in this area was the asymmetric total syntheses of both (+)- and (-)-versicolamide B, which utilized a bioinspired intramolecular Diels-Alder (IMDA) reaction as a key step. nih.govnih.govcapes.gov.br This work provided strong experimental validation for the proposed biosynthetic pathway. nih.govnih.govcapes.gov.br The syntheses often begin with readily available chiral starting materials, such as proline derivatives, to establish the initial stereocenters. sdu.edu.cn

Recent synthetic efforts have focused on developing more concise and efficient routes. For example, a biomimetic approach involving an early-stage indole (B1671886) oxidation followed by a late-stage, substrate-controlled Diels-Alder reaction has been explored for related brevianamide (B1173143) alkaloids. rsc.org Such strategies, if applied to (-)-versicolamide B, could significantly shorten the synthetic sequence. Furthermore, the development of novel catalytic methods, such as organocatalytic conjugate additions to 3-ylidene oxindoles, provides powerful tools for the stereocontrolled construction of the key structural motifs found in these alkaloids. scilit.com

Future advancements in asymmetric synthesis will likely involve the development of even more convergent and flexible strategies. This will enable the rapid generation of a diverse library of versicolamide B analogs with modifications at various positions, facilitating a deeper understanding of structure-activity relationships.

Rational Design and Synthesis of (-)-Versicolamide B Analogues for Targeted Bioactivity

The unique structural features of (-)-versicolamide B make it an interesting scaffold for the development of new therapeutic agents. While the biological activity of (-)-versicolamide B itself is still under investigation, related compounds in the notoamide and stephacidin families have shown promising activities, including anticancer and antimicrobial effects. umich.eduthieme-connect.com

The rational design and synthesis of (-)-versicolamide B analogues are key to exploring its therapeutic potential. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for specific biological activities. For example, altering the substitution pattern on the indole ring or modifying the bicyclo[2.2.2]diazaoctane core could lead to analogs with improved potency, selectivity, or pharmacokinetic properties.

The total synthesis platforms developed for (-)-versicolamide B and related alkaloids provide the necessary tools for creating these analogs. sdu.edu.cnrsc.org For instance, the modular nature of some synthetic routes allows for the incorporation of different building blocks, leading to a wide range of structural diversity. The synthesis of simplified analogs, such as the unnatural (-)-enantiomer of brevianamide Y, serves as a proof-of-concept for this approach. rsc.org

Future efforts in this area will likely involve a combination of computational modeling and synthetic chemistry. Molecular docking studies could be used to predict the binding of versicolamide B analogs to specific protein targets, guiding the design of new compounds with enhanced activity.

Comprehensive Characterization of Molecular Targets and Interaction Profiles

Identifying the molecular targets of (-)-versicolamide B is a critical step in understanding its mechanism of action and potential therapeutic applications. Given the structural similarity to other bioactive alkaloids, it is plausible that (-)-versicolamide B interacts with proteins involved in cell signaling, proliferation, or other fundamental cellular processes.

A variety of experimental approaches can be employed to identify these targets. Affinity chromatography, where a derivative of (-)-versicolamide B is immobilized on a solid support, can be used to pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry. Another approach is to use chemical proteomics, where a photoreactive or clickable tag is incorporated into the versicolamide B scaffold to covalently label its binding partners in living cells.

Computational methods can also play a role in target identification. By screening (-)-versicolamide B against a library of protein structures, potential binding partners can be predicted. These predictions can then be validated experimentally.

While specific targets for (-)-versicolamide B have not yet been definitively identified, related compounds offer clues. For example, some prenylated indole alkaloids have been shown to inhibit kinases or modulate the activity of ion channels. thieme-connect.com A thorough investigation of the interaction profile of (-)-versicolamide B will be essential for elucidating its biological function and for guiding the development of future therapeutic agents.

Exploration of Novel Fungal Strains and Biotechnological Production Strategies

The discovery of (-)-versicolamide B from a marine-derived Aspergillus species highlights the vast and largely untapped chemical diversity of marine fungi. wikipedia.org Continued exploration of novel fungal strains from diverse environments, particularly marine and endophytic sources, is likely to yield new members of the versicolamide family and other related alkaloids with unique structures and biological activities. nih.govresearchgate.nettandfonline.commdpi.com

Recent studies have identified several new prenylated indole alkaloids from various Aspergillus and Penicillium species, demonstrating the rich chemodiversity within these genera. umich.edunii.ac.jpfrontiersin.org Modern techniques in fungal isolation and cultivation, including co-culture and the use of chemical elicitors, can be employed to activate silent biosynthetic gene clusters and induce the production of novel secondary metabolites.

For the sustainable production of (-)-versicolamide B and its analogs, biotechnological approaches are highly promising. Once the biosynthetic gene cluster is fully characterized, it can be heterologously expressed in a more amenable host organism, such as Saccharomyces cerevisiae or a different strain of Aspergillus. This would allow for large-scale fermentation and optimization of production yields. jst.go.jp Furthermore, genetic engineering of the biosynthetic pathway could be used to generate novel "unnatural" natural products with altered structures and potentially improved biological activities.

Future research in this area will focus on integrating modern genomic and metabolomic approaches to accelerate the discovery of new alkaloids and to develop robust and scalable biotechnological production platforms.

Q & A

Q. What are the primary fungal sources and isolation protocols for (-)-Versicolamide B?

(-)-Versicolamide B is isolated from marine and terrestrial Aspergillus species, including A. versicolor and Aspergillus sp. MF297-2 . To optimize isolation, researchers should employ chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays or NMR-based dereplication. Fungal cultures are typically extracted with polar solvents (e.g., methanol), followed by fractionation using silica gel or reverse-phase chromatography. Structural confirmation requires mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on stereochemical analysis due to the compound’s anti-relative configuration at C-6 .

Q. How can researchers validate the structural identity of (-)-Versicolamide B?

Validation involves cross-referencing spectral data (NMR, MS) with literature values for key structural features, such as the bicyclo[2.2.2]diazaoctane ring system . X-ray crystallography is recommended for resolving stereochemical ambiguities. Researchers should also compare retention times and biological activity profiles with authentic standards, if available. For novel derivatives, computational methods (e.g., DFT-NMR) can predict spectra to corroborate experimental data .

Q. What experimental designs are critical for ensuring reproducibility in (-)-Versicolamide B studies?

Reproducibility requires detailed documentation of fungal strain sources, culture conditions (media, temperature), and extraction protocols. Experimental sections must include precise chromatographic parameters (column type, solvent gradients) and spectroscopic settings (NMR frequencies, MS ionization modes) to enable replication . Negative controls (e.g., solvent blanks) and biological replicates are essential for activity assays to minimize false positives .

Advanced Research Questions

Q. How do enantiomeric differences in (-)-Versicolamide B impact bioactivity, and what methods resolve such discrepancies?

Enantiomers (e.g., (+)-versicolamide B vs. (-)-enantiomer) may exhibit divergent biological activities due to chiral recognition in target binding. To assess this, researchers should isolate enantiomers via chiral chromatography and compare their bioactivity using cell-based assays (e.g., cytotoxicity, enzyme inhibition). Molecular docking studies can predict binding affinities, while circular dichroism (CD) spectroscopy verifies absolute configurations .

Q. What statistical approaches are optimal for analyzing contradictory bioactivity data in (-)-Versicolamide B studies?

Contradictions may arise from assay variability or differential enantiomer activity. Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput screens . For dose-response data, nonlinear regression models (e.g., Hill equation) with bootstrapped confidence intervals improve reliability. Meta-analyses of published datasets should account for heterogeneity using random-effects models .

Q. How can researchers elucidate the biosynthetic pathway of (-)-Versicolamide B?

Pathway elucidation requires genomic analysis (e.g., genome mining of Aspergillus spp. for biosynthetic gene clusters) and isotopic labeling studies. Stable isotope feeding (e.g., ¹³C-acetate) followed by NMR tracking identifies precursor incorporation. Heterologous expression of candidate genes in model fungi (e.g., Aspergillus nidulans) confirms enzymatic roles .

Q. What strategies mitigate challenges in synthesizing (-)-Versicolamide B analogs?

Total synthesis should focus on constructing the bicyclo[2.2.2]diazaoctane core via intramolecular Diels-Alder reactions or radical cyclization. Stereochemical control at C-6 can be achieved using chiral auxiliaries or asymmetric catalysis. Retrosynthetic analysis guided by computational tools (e.g., CASP) optimizes route efficiency. Purified analogs must undergo rigorous stability testing (pH, temperature) to assess pharmacologic relevance .

Methodological Frameworks

Q. How should researchers design a literature review to contextualize (-)-Versicolamide B within indole alkaloid research?

Use SciFinder or Reaxys to compile primary literature on norehamides and related alkaloids. Annotate structural motifs, biosynthetic trends, and bioactivity data in a comparative table. Critically evaluate contradictions (e.g., enantiomer activity differences) and identify gaps, such as understudied marine vs. terrestrial fungal sources .

Q. What criteria define a robust hypothesis for (-)-Versicolamide B mechanism-of-action studies?

Hypotheses must be falsifiable and grounded in prior evidence (e.g., structural similarity to known enzyme inhibitors). For example: “(-)-Versicolamide B inhibits topoisomerase II via intercalation, mediated by its bicyclic core.” Experimental validation requires enzyme kinetics (Km/Vmax shifts), competitive binding assays, and mutagenesis of predicted target residues .

Q. How can interdisciplinary approaches enhance (-)-Versicolamide B research?

Integrate cheminformatics (QSAR modeling), synthetic biology (CRISPR-edited fungal strains), and systems pharmacology (network analysis of protein targets). Collaborative workflows should align with FAIR data principles, ensuring interoperability across genomic, chemical, and bioassay datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.